molecular formula C16H26O3 B8071913 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No.: B8071913
M. Wt: 266.38 g/mol
InChI Key: QFTXXRYXUTUXKT-CUBALJKWSA-N
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Description

“[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” is a complex organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” typically involves several steps, including the formation of the core indene structure, introduction of the acetyloxy group, and the establishment of the correct stereochemistry at each chiral center. Common synthetic routes may involve:

    Cyclization reactions: to form the indene core.

    Acetylation reactions: to introduce the acetyloxy group.

    Stereoselective reductions: and to establish the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of:

    Catalysts: to improve reaction efficiency.

    Automated synthesis: techniques to streamline the process.

    Purification methods: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetyloxy group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.

Industry

In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A terpenoid with a similar core structure but different functional groups.

    Camphor: Another terpenoid with a similar bicyclic structure.

    Limonene: A simpler terpenoid with a single ring structure.

Uniqueness

“[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other terpenoids.

Properties

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-3a,7a-dimethyl-4-oxo-1,2,3,5,6,7-hexahydroinden-1-yl]propyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-11(10-19-12(2)17)13-7-9-16(4)14(18)6-5-8-15(13,16)3/h11,13H,5-10H2,1-4H3/t11-,13-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTXXRYXUTUXKT-CUBALJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1CCC2(C1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(=O)C)[C@H]1CC[C@@]2([C@@]1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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